molecular formula C18H16ClN3O3 B11324265 2-(3-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(3-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11324265
M. Wt: 357.8 g/mol
InChI Key: ZZLGFKLTSHJQKZ-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a dimethylphenyl group, and an oxadiazole ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenol with chloroacetyl chloride to form 3-chlorophenoxyacetyl chloride. This intermediate is then reacted with 4-(3,4-dimethylphenyl)-1,2,5-oxadiazole-3-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems could be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C18H16ClN3O3/c1-11-6-7-13(8-12(11)2)17-18(22-25-21-17)20-16(23)10-24-15-5-3-4-14(19)9-15/h3-9H,10H2,1-2H3,(H,20,22,23)

InChI Key

ZZLGFKLTSHJQKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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